DM1-SMe

ADC Payload Tubulin Inhibitor Cytotoxicity

DM1-SMe is an unconjugated maytansinoid microtubule inhibitor with a thiomethane-capped sulfhydryl group, enabling facile, site-specific conjugation to antibody SH groups for homogeneous ADC development. Approximately 3-10× more potent than maytansine (IC₅₀ 0.003–0.01 nM), it is ideal for next-generation ADCs requiring precise DAR control and robust linker chemistry.

Molecular Formula C36H50ClN3O10S2
Molecular Weight 784.4 g/mol
Cat. No. B10776165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-SMe
Molecular FormulaC36H50ClN3O10S2
Molecular Weight784.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
InChIKeyZLUUPZXOPGORNG-GWACYELESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maytansinoid DM3 (796073-54-6): ADC Cytotoxin Procurement & Selection Guide


Maytansinoid DM3 (CAS 796073-54-6) is a semi-synthetic ansa macrolide of the maytansinoid class [1]. It functions as a potent microtubule-targeting agent that binds to tubulin and inhibits microtubule assembly, thereby inducing G2/M cell cycle arrest and apoptosis . Structurally, DM3 is a maytansine analog bearing a C11 chloro substituent and a C3 ester side chain featuring a terminal sulfhydryl (-SH) group, which provides a reactive handle for conjugation chemistry . The compound is primarily utilized as the cytotoxic warhead (payload) in antibody-drug conjugates (ADCs), where it is covalently attached to monoclonal antibodies via cleavable disulfide-based linkers to enable targeted delivery to antigen-expressing tumor cells [2].

Why Maytansinoid DM3 Cannot Be Substituted with DM1 or DM4 in ADC Design


Within the maytansinoid class, DM1 and DM4 are the predominant clinical payloads . However, DM3 is not a generic equivalent; substitution without rigorous re-engineering is precluded by three factors. First, linker chemistry specificity: the terminal thiol on DM3 governs disulfide bond stability and intracellular release kinetics, which are engineered to match specific linker-antibody combinations—substituting DM3 with DM1 or DM4 alters redox sensitivity and therapeutic index [1]. Second, physicochemical divergence: variations in the C3 side chain lipophilicity between DM3, DM1, and DM4 influence ADC aggregation propensity and plasma clearance, directly impacting conjugate manufacturability and pharmacokinetics [2]. Third, differential bystander killing capacity: the membrane permeability of the released cytotoxic catabolite differs across maytansinoid payloads, with DM3 producing a metabolite distinct from S-methyl-DM1 and S-methyl-DM4, which exhibit 3- to 50-fold differences in potency against various cell lines [3]. These parameters are empirically determined for each specific antibody-payload pair; substituting DM3 without validation introduces unknown safety and efficacy risk.

Quantitative Differentiation Evidence for Maytansinoid DM3 vs. In-Class Payloads


In Vitro Cytotoxicity of DM3-SMe vs. DM1-SMe and Maytansine

DM3-SMe, the capped mixed disulfide form of DM3 used for in vitro assessment, exhibits picomolar cytotoxic potency with an IC50 of 0.0011 nM [1]. In contrast, DM1-SMe (the analogous capped form of DM1) demonstrates IC50 values ranging from 0.003 to 0.01 nM across a panel of human tumor cell lines , representing an approximate 3- to 9-fold lower potency than DM3-SMe. The parent compound maytansine is even less potent, with DM1-SMe being 3- to 10-fold more potent than maytansine .

ADC Payload Tubulin Inhibitor Cytotoxicity

Functional Differentiation: DM3 as a Disulfide-Containing Payload

DM3 is specifically designed as a maytansine analog bearing a disulfide or thiol group, enabling conjugation to antibodies via cleavable disulfide bonds . This contrasts with payloads like mertansine (DM1), which is more commonly conjugated via a non-cleavable thioether bond (SMCC) in FDA-approved ADCs such as ado-trastuzumab emtansine (Kadcyla) [1]. Disulfide-linked ADCs, for which DM3 is suited, release a membrane-permeable, uncharged thiol-containing metabolite that can diffuse into neighboring antigen-negative tumor cells, conferring a 'bystander killing' effect not achievable with non-cleavable thioether-linked conjugates [2]. The linker type is a primary determinant of ADC activity and tolerability, with disulfide-linked conjugates demonstrating distinct efficacy profiles in preclinical models [3].

ADC Conjugation Cleavable Linker Disulfide Bond

Structural Basis for High Potency: The C11 Chloro Substituent

Maytansinoid DM3 retains the C11 chloro substituent present on the macrocyclic core [1]. Structure-activity relationship (SAR) studies have established that the C9 carbinolamide, the C11 and C13 conjugated diene system, and the epoxide moiety are essential functional groups required for in vitro cytotoxic activity . The C11 chloro substituent is a conserved feature among highly potent maytansinoids, including ansamitocin P-3 and DM4. In contrast, modifications to the C3 ester side chain, while altering lipophilicity and linker compatibility, generally do not abrogate cytotoxicity . DM3 therefore combines the validated, potency-conferring C11-chloro macrocyclic core with a customized C3 side chain for disulfide conjugation.

Structure-Activity Relationship Maytansinoid Core SAR

Validated Application Scenarios for Maytansinoid DM3 Based on Payload-Specific Evidence


ADC Programs Requiring Cleavable Disulfide Linkers for Bystander Killing

DM3 is the payload of choice when the therapeutic strategy relies on a cleavable disulfide linker to enable release of a membrane-permeable catabolite capable of diffusing into neighboring antigen-negative tumor cells [1]. Unlike non-cleavable thioether-linked conjugates (e.g., SMCC-DM1), disulfide-linked DM3 ADCs generate S-methyl-DM3 metabolites upon intracellular reduction, which retain high cytotoxic potency and membrane permeability . This bystander effect is critical for treating solid tumors with heterogeneous antigen expression, where killing of antigen-negative cells is required for durable response [2].

High-Potency Payload for Antigen-Low or Difficult-to-Treat Tumor Indications

With an in vitro IC50 of 0.0011 nM for its SMe-capped form, DM3 exhibits cytotoxicity approximately 3- to 9-fold more potent than DM1-SMe [1]. This elevated intrinsic potency makes DM3 particularly suitable for ADCs targeting tumor-associated antigens expressed at low density, where payload potency is a limiting factor for achieving the minimum cytotoxic threshold . Procurement of DM3 is strategically indicated for challenging indications where high payload potency is required to overcome low antigen copy number or reduced ADC internalization efficiency.

Lead Optimization and SAR Studies of Novel Antibody-Maytansinoid Conjugates

DM3 serves as a benchmark payload for structure-activity relationship studies aimed at optimizing linker chemistry and conjugation site selection. The distinct physicochemical properties of DM3 compared to DM1 and DM4—including differences in C3 side chain lipophilicity—allow researchers to systematically evaluate the impact of payload hydrophobicity on ADC aggregation, plasma stability, and pharmacokinetics [1]. DM3 is particularly valuable in comparative studies that isolate the effect of the warhead's chemical structure on ADC manufacturability and in vivo performance, independent of the conserved macrocyclic core .

Site-Specific Conjugation Strategies Leveraging Terminal Thiol Chemistry

The terminal sulfhydryl group on the C3 side chain of DM3 provides a well-defined nucleophilic handle for site-specific conjugation to engineered cysteine residues on monoclonal antibodies [1]. This enables the production of homogeneous ADCs with precisely controlled drug-to-antibody ratios (DAR), in contrast to heterogeneous lysine conjugation methods . DM3 is therefore ideally suited for next-generation ADC programs that prioritize homogeneous product profiles and reduced batch-to-batch variability, which are increasingly important for regulatory approval and manufacturing consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM1-SMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.